3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C12H13NO2S/c1-9-3-5-10(6-4-9)12-11(7-8-13-12)16(2,14)15/h3-8,13H,1-2H3 |
InChI Key |
RICAIXMWRPLHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CN2)S(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylsulfonyl 2 P Tolyl 1h Pyrrole and Analogues
Conventional Approaches for Pyrrole (B145914) Core Construction
Classical methods for pyrrole synthesis have long been the foundation for constructing this key heterocycle. These reactions, often named after their discoverers, typically involve the condensation of acyclic precursors.
The Paal-Knorr synthesis is a widely utilized and straightforward method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org
The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. It is understood to proceed through the initial formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups. wikipedia.org This is followed by an intramolecular attack by the amine on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org The final step involves the dehydration of this intermediate to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com The ring formation is considered the rate-determining step of the reaction. alfa-chemistry.com
Computational studies, specifically using Density Functional Theory (DFT), have further elucidated the reaction pathway, suggesting that the most favorable mechanism involves the formation of a hemiaminal, its subsequent cyclization, and a final dehydration step to form the pyrrole. rgmcet.edu.in These studies also highlight the crucial role of water and hydrogen-bonding in catalyzing the necessary hydrogen-transfer steps. rgmcet.edu.in
| Key Mechanistic Steps of Paal-Knorr Pyrrole Synthesis | Description |
| Amine Attack | A primary amine or ammonia attacks one of the carbonyl groups of the 1,4-dicarbonyl compound. alfa-chemistry.com |
| Hemiaminal Formation | This initial attack leads to the formation of a hemiaminal intermediate. wikipedia.org |
| Cyclization | The nitrogen of the hemiaminal performs an intramolecular attack on the second carbonyl group, forming a cyclic intermediate. wikipedia.orgalfa-chemistry.com |
| Dehydration | The cyclic intermediate undergoes dehydration, eliminating two molecules of water to form the stable aromatic pyrrole ring. alfa-chemistry.com |
The Hantzsch pyrrole synthesis is another classical and versatile method that involves a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles. wikipedia.orgpharmaguideline.com Despite its status as a named reaction, it has historically received less attention than other methods. thieme-connect.comthieme-connect.com However, recent advancements using non-conventional conditions have revitalized interest in this synthesis. thieme-connect.com
The generally accepted mechanism begins with the reaction between the amine and the β-ketoester to form an enamine intermediate. wikipedia.org This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. wikipedia.org The subsequent loss of a water molecule results in the formation of an imine, which then undergoes an intramolecular cyclization to form the five-membered ring. wikipedia.org The final step is the elimination of a hydrogen atom to afford the aromatic pyrrole. wikipedia.org An alternative mechanistic pathway has been proposed where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution. wikipedia.org
Variations of the Hantzsch synthesis have expanded its applicability. These include:
Organocatalytic Approaches : The use of organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous media has been developed. thieme-connect.com
Green Solvents : The reaction has been adapted to be performed in more environmentally friendly solvents. thieme-connect.com
Solid-Phase and Solvent-Free Synthesis : Methodologies for solid-phase synthesis and solvent-free conditions using techniques like high-speed vibration milling have been reported. researchgate.net
Lewis Acid Catalysis : Lewis acids such as Yb(OTf)₃ have been employed to alter the regioselectivity of the reaction. thieme-connect.com
The Knorr pyrrole synthesis is a fundamental reaction for generating substituted pyrroles from the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. pharmaguideline.comwikipedia.org Due to the inherent instability and tendency of α-amino-ketones to self-condense, they are typically prepared in situ. wikipedia.orgthermofisher.com A common method for this is the reduction of an α-oximino-ketone using zinc dust in acetic acid. wikipedia.org
The reaction mechanism proceeds through the condensation of the α-amino-ketone and the dicarbonyl compound to form an imine. This imine then tautomerizes to an enamine, which subsequently undergoes cyclization. The elimination of water and a final isomerization step lead to the formation of the aromatic pyrrole ring. wikipedia.org The original Knorr synthesis utilized two equivalents of ethyl acetoacetate, with one being converted to ethyl 2-oximinoacetoacetate before reduction and condensation. wikipedia.org
| Reactants in Knorr Pyrrole Synthesis | Role in the Reaction |
| α-Amino-ketone | Provides the nitrogen atom and two carbon atoms (C2 and C5) of the pyrrole ring. Often generated in situ from an α-oximino-ketone. wikipedia.org |
| β-Ketoester or 1,3-Dicarbonyl Compound | Provides the remaining three carbon atoms (C3, C4, and the substituent on C3) of the pyrrole ring. wikipedia.org |
| Catalyst | Typically zinc and acetic acid are used to facilitate the reduction of the oxime and catalyze the condensation. wikipedia.org |
The Barton-Zard pyrrole synthesis offers an efficient route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.org This method is particularly useful for preparing pyrroles with various substitution patterns. allaboutchemistry.net
The mechanism of the Barton-Zard reaction involves several key steps:
Enolate Formation : A base abstracts a proton from the α-carbon of the isocyanoester to form an enolate. wikipedia.orghellenicaworld.com
Michael Addition : The resulting enolate undergoes a Michael-type addition to the nitroalkene. wikipedia.orghellenicaworld.com
Cyclization : This is followed by a 5-endo-dig cyclization. wikipedia.orghellenicaworld.com
Elimination : The nitro group is then eliminated, catalyzed by the base. wikipedia.orghellenicaworld.com
Tautomerization : The final step is tautomerization to yield the aromatic pyrrole. wikipedia.orghellenicaworld.com
This reaction has been successfully applied to the synthesis of complex pyrrole-containing structures, including polypyrroles and porphyrins. wikipedia.org A notable application is the synthesis of chromeno[3,4-c]pyrrole scaffolds from 3-nitro-2H-chromenes and ethyl isocyanoacetate. mdpi.com
Modern and Advanced Synthetic Strategies for Functionalized Pyrroles
While conventional methods remain valuable, modern synthetic strategies often provide milder reaction conditions, greater functional group tolerance, and access to more complex pyrrole structures.
Transition metal catalysis has emerged as a powerful tool for the synthesis of functionalized pyrroles. These methods often involve annulation or cyclization reactions that can proceed under mild conditions with high efficiency and selectivity. organic-chemistry.org
Palladium-catalyzed reactions have been particularly prominent. For instance, a Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines provides a "one-pot" synthesis of highly substituted pyrroles. mdpi.com The proposed mechanism for this transformation involves the formation of an enamine, which then coordinates to the palladium catalyst, followed by a series of β-hydride elimination and reinsertion steps to facilitate the cyclization and aromatization. mdpi.com
Other metals have also been employed effectively:
Copper and Nickel : These metals have been used to catalyze the denitrogenative annulation of vinyl azides with aryl acetaldehydes, affording substituted pyrroles under neutral conditions. organic-chemistry.org
Rhodium and Zinc : Catalytic amounts of rhodium complexes or zinc iodide can convert dienyl azides into polysubstituted pyrroles at room temperature. organic-chemistry.org
Iridium : A sustainable iridium-catalyzed synthesis has been developed where secondary alcohols and amino alcohols are deoxygenated and coupled to form pyrroles, with hydrogen gas as the only byproduct. nih.gov
Iron : An air-stable iron(0) complex has been shown to catalyze the synthesis of a broad range of substituted pyrroles through a hydrogen autotransfer process. acs.org
Platinum : Pt(II) catalysts can facilitate the cycloisomerization of pyridine (B92270) propargylic alcohols and their derivatives to produce functionalized indolizines and pyrrolones. nih.gov
Gold : Gold catalysts have been used in cascade hydroamination/cyclization reactions of α-amino ketones with alkynes to give substituted pyrroles with high regioselectivity. organic-chemistry.org
These metal-catalyzed methods represent a significant advancement in pyrrole synthesis, offering access to a wide array of functionalized pyrroles that are important for various applications in chemistry and biology.
Electrochemical Synthesis Approaches
Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering an alternative to traditional methods that often rely on stoichiometric oxidants or reductants. By using electricity as a "reagent," electrochemical methods can minimize waste and provide access to unique reactivity.
The electrochemical synthesis of pyrroles often involves oxidative annulation reactions, where C-C and C-N bonds are formed through anodic oxidation. These methods are attractive due to their mild reaction conditions and the avoidance of chemical oxidants.
A general protocol involves the electrooxidative annulation of amines and aldehydes or ketones. This method can be used to synthesize a variety of polysubstituted pyrroles. For the synthesis of the target compound, this approach would require starting materials that could ultimately lead to the desired 2-p-tolyl and 3-methylsulfonyl substitution pattern. The mechanism typically involves the in-situ formation of an enamine, which then undergoes oxidative cyclization. The substrate scope of these reactions is often broad, tolerating a range of functional groups.
| Anode/Cathode | Starting Materials | Product Type |
| Carbon-based electrodes | Amines, Aldehydes/Ketones | Polysubstituted pyrroles |
| Platinum/Graphite | Enamines | Polysubstituted pyrroles |
This table provides an overview of electrochemical approaches to polysubstituted pyrroles.
Iodide-Mediated Cyclizations
Molecular iodine has emerged as an effective reagent for promoting the cyclization of various organic molecules to form heterocyclic compounds. beilstein-journals.org In the context of pyrrole synthesis, iodine-mediated reactions typically proceed via an iodocyclization mechanism. This process involves the electrophilic activation of an alkene or alkyne by iodine, followed by an intramolecular nucleophilic attack from a tethered nitrogen-containing group.
This strategy is particularly useful for constructing substituted pyrroles and their partially saturated precursors, such as dihydropyrroles. acs.org For instance, a tandem Michael addition/cyclization sequence promoted by iodine can be used to synthesize polysubstituted trans-2,3-dihydropyrroles from chalcones and β-enamine ketones or esters. acs.org Another approach involves the iodine-catalyzed tandem Michael addition and oxidative annulation of allenes and enamines, which yields polysubstituted pyrroles with high regioselectivity under mild conditions. organic-chemistry.org
While direct synthesis of 3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole using this method is not explicitly detailed in the reviewed literature, the principles can be adapted. A plausible route would involve a precursor containing a nitrogen nucleophile and an appropriately substituted alkenyl or alkynyl chain, where one of the substituents is a p-tolyl group and another is a precursor to the methylsulfonyl group. The iodine would then facilitate the crucial ring-closing step.
An expeditious synthesis of N-substituted pyrroles has been achieved by reacting 2,5-dimethoxytetrahydrofuran (B146720) with various amines using a microwave-induced, molecular iodine-catalyzed reaction under solventless conditions, demonstrating the versatility and green potential of this catalyst. mdpi.commdpi.com
Organoselenium-Catalyzed Cyclizations
Organoselenium compounds can serve as effective catalysts in the synthesis of nitrogen-containing heterocycles. These reactions often leverage the ability of selenium electrophiles to activate unsaturated bonds, facilitating intramolecular cyclization. In a notable application, organoselenium is employed as an electrocatalyst, functioning as a π-Lewis acid to selectively activate alkyne moieties for nucleophilic addition.
This strategy has been successfully used to achieve the intramolecular electro-oxidative addition of enamines to nonactivated alkynes, providing access to carbonyl-pyrroles from N-propargyl derivatives. The catalytic cycle involves the selenium species activating the alkyne, which is then attacked by the enamine nitrogen, leading to cyclization. Mechanistic studies, including the isolation of a selenium-incorporated intermediate, have helped to elucidate the electrocatalytic pathway.
For the synthesis of a target molecule like this compound, this methodology could be adapted by designing an N-propargyl enamine precursor. The enamine portion would need to incorporate the p-tolyl group, while the propargyl chain would be substituted with a methylsulfonyl group or a suitable precursor. The organoselenium-catalyzed cyclization would then construct the pyrrole ring with the desired substitution pattern.
Photocatalytic Strategies for Pyrrole Synthesis
Visible-light photocatalysis has become a powerful tool in organic synthesis, offering mild and environmentally friendly conditions for constructing complex molecules. rsc.org This approach has been widely applied to the synthesis of pyrroles, often proceeding through radical-based mechanisms or formal [3+2] cycloadditions. rsc.org
Several photocatalytic strategies are available:
From 2H-Azirines: 2H-Azirines, high-energy three-membered heterocycles, can serve as precursors for the pyrrole skeleton. rsc.org Under photocatalysis, they can undergo a formal [3+2] cycloaddition with electron-deficient partners to build the five-membered pyrrole ring. rsc.org
From Vinyl Azides: The photocatalyst-free, visible-light-enabled synthesis of substituted pyrroles can be achieved from α-keto vinyl azides. rsc.org
Multicomponent Reactions: Metal-free, three-component synthesis of polysubstituted pyrroles has been demonstrated using a simple compact fluorescent lamp (CFL) under solvent-free conditions. rsc.org In one example, benzophenone (B1666685) acts as a hydrogen atom transfer (HAT) photocatalyst to enable reactions between primary amines, methyl acetoacetate, and carboxylic acids. rsc.org
These methods offer a versatile and sustainable route to functionalized pyrroles. acs.org A potential photocatalytic synthesis of this compound could involve a multicomponent reaction where p-toluidine, a β-keto sulfone, and another component are coupled under visible light irradiation.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient and atom-economical tools for generating molecular diversity. bohrium.comrsc.org They are particularly well-suited for the synthesis of polysubstituted heterocyclic scaffolds like pyrrole. bohrium.comresearchgate.net The power of MCRs lies in their ability to construct complex products from simple, readily available starting materials in a one-pot fashion, often reducing the need for intermediate purification steps and minimizing waste. orientjchem.orgum.edu.mt
Various MCRs have been developed for pyrrole synthesis, including those based on the Hantzsch, Paal-Knorr, and other condensation reactions. beilstein-journals.orgbohrium.com These methods can accommodate a wide range of substrates, allowing for the synthesis of pyrroles with diverse substitution patterns. bohrium.comrsc.org
| MCR Type | Reactants | Catalyst/Conditions | Product Type |
| Hantzsch-type 3CR | β-dicarbonyl compound, amine, α-haloester | InCl₃, microwave | Highly substituted pyrrole orientjchem.org |
| 4CR | Aromatic aldehyde, ethyl acetoacetate, thiadiazole derivative, nitromethane | [Simp]HSO₄ ionic liquid, solvent-free | Polyfunctionalized pyrrole semnan.ac.ir |
| [3+1+1] Cycloaddition | Nitrones, α-acidic isocyanides | Copper catalyst | Polysubstituted pyrrole nih.gov |
| Van Leusen 3CR | Aldehyde, amine, Tosylmethyl isocyanide (TosMIC) | Base | 3,4-disubstituted pyrrole nih.gov |
The increasing emphasis on green chemistry has driven the development of synthetic methods that utilize environmentally benign solvents, with water being the most desirable choice. orientjchem.org Several three-component reactions for pyrrole synthesis have been successfully implemented in water or aqueous-ethanolic mixtures, often without the need for a catalyst. orientjchem.orgnih.gov
For example, polysubstituted pyrrole derivatives have been synthesized via a three-component reaction of a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water at 70°C under catalyst-free conditions. orientjchem.org Similarly, a reaction between arylglyoxals, 1,3-dicarbonyl compounds, and ammonium (B1175870) acetate (B1210297) in water provides 4-hydroxy-5-arylpyrroles. researchgate.net These methods demonstrate that the unique properties of water, such as its high polarity and ability to promote hydrophobic effects, can facilitate organic reactions, leading to high yields and simplified product isolation. orientjchem.orgnih.gov
A potential aqueous 3CR route to an analog of the target compound could involve the reaction of p-toluidine, a β-dicarbonyl compound bearing a methylsulfonyl group, and a third component like an arylglyoxal in water. researchgate.net
Enamines are versatile intermediates in organic synthesis and feature prominently in various annulation strategies to form pyrroles. mdpi.com While the specific term "enamine-azoene annulation" is not broadly indexed, related methodologies involving enamine intermediates are well-established. For instance, a palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines proceeds via the in situ formation of an enamine, which then undergoes cyclization to yield highly substituted pyrroles. mdpi.com
Another relevant strategy is the catalyst- and solvent-free sequential three-component enamine-azoene annulation for synthesizing functionalized pyrroles. mdpi.com Furthermore, the reaction of enamines with allenes, catalyzed by iodine, provides polysubstituted pyrroles through a tandem Michael addition/oxidative annulation pathway. organic-chemistry.org Enaminones, which are related activated enamines, can also be used as building blocks for pyrrole synthesis. They can be prepared from pyrrole precursors and subsequently cyclized to form fused heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov
Principles of Green Chemistry in Pyrrole Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being integrated into the synthesis of pyrroles. orientjchem.org This involves a focus on atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction. orientjchem.org
Key green approaches in pyrrole synthesis include:
Use of Green Solvents: Water and water-ethanol mixtures are increasingly used as reaction media, replacing volatile and toxic organic solvents. orientjchem.orgnih.gov
Solvent-Free Conditions: Many reactions are now designed to run under solvent-free conditions, often facilitated by techniques like microwave irradiation or mechanical grinding (mechanochemistry). mdpi.comsemnan.ac.ir This drastically reduces solvent waste. semnan.ac.ir
Benign Catalysts: There is a shift towards using non-toxic, recyclable, and environmentally friendly catalysts. semnan.ac.ir Examples include molecular iodine, mdpi.com indium metal in dilute acid, orientjchem.org and bio-based organic acids.
Energy Efficiency: Photocatalytic methods that use visible light as an energy source and microwave-assisted syntheses that significantly reduce reaction times contribute to lower energy consumption. mdpi.comrsc.org
Atom Economy: Multicomponent reactions (MCRs) are inherently green as they maximize the incorporation of reactant atoms into the final product, thus minimizing waste. bohrium.comum.edu.mt
These principles are not mutually exclusive and are often combined, such as in the case of a solvent-free, catalyst-free, one-pot multicomponent synthesis, representing a highly efficient and sustainable approach to pyrrole derivatives. orientjchem.org
Solvent-Free Methodologies
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, offering benefits such as reduced pollution, lower costs, and operational simplicity. researchgate.net For the synthesis of pyrrole derivatives, these methods often involve the neat reaction of starting materials, sometimes with the aid of a catalyst, under thermal or mechanical activation.
The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, has been successfully adapted to solvent-free conditions. uctm.edusemanticscholar.org For instance, the reaction can be catalyzed by solid acids like montmorillonite (B579905) KSF or Fe(III)-montmorillonite, providing good to excellent yields of N-substituted pyrroles. mdpi.com Another approach utilizes ruthenium(III) chloride as an efficient catalyst under solvent-free conditions. semanticscholar.org These methods often lead to shorter reaction times and simpler work-up procedures compared to their solution-phase counterparts.
| Catalyst | Conditions | Yield (%) | Reference |
| Montmorillonite KSF | Room Temperature | 69-96 | mdpi.com |
| Fe(III)-Montmorillonite | Room Temperature | 69-96 | mdpi.com |
| Ruthenium(III) Chloride | Not specified | Not specified | semanticscholar.org |
| Preyssler heteropolyacids on alumina | 60 °C, 30-180 min | 50-98 | mdpi.com |
| CATAPAL 200 Alumina | 60 °C, 45 min | 68-97 | mdpi.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly reduced reaction times. pensoft.netresearchgate.net The application of microwave irradiation to pyrrole synthesis has been extensively explored, particularly for the Paal-Knorr and Clauson-Kaas reactions. pensoft.net
In one example, the reaction of amines with 2,5-dimethoxytetrahydrofuran, a precursor to the required 1,4-dicarbonyl compound, is efficiently catalyzed by polystyrene sulfonate under microwave irradiation, yielding N-arylpyrroles in excellent yields. nih.gov This method is particularly advantageous for reactions involving polyaromatic amines. nih.gov The use of microwave heating can significantly enhance the reaction rate, even in aqueous media, which is a desirable green solvent. nih.govpensoft.net Various catalysts, including alkali and alkaline-earth chlorides, have been shown to be effective in microwave-assisted Paal-Knorr condensations. pensoft.net
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Polystyrene sulfonate | Aqueous | 60 | Not specified | Excellent | nih.gov |
| CaCl2·2H2O | Not specified | Not specified | Not specified | Not specified | pensoft.net |
| Mn(NO3)2·4H2O | Solvent-free | 120 | 20 min | Good | pensoft.net |
| [hmim][HSO4] (ionic liquid) | Not specified | Not specified | Not specified | High | pensoft.net |
Nanomaterial-Catalyzed Reactions
The use of nanomaterials as catalysts has gained significant traction in organic synthesis due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. researchgate.net In the context of pyrrole synthesis, various magnetic nanoparticles have been investigated as recoverable and reusable catalysts, aligning with the principles of green chemistry. researchgate.nettandfonline.com
For example, Fe3O4@SiO2-PTMS-Guanidine-SA magnetic nanoparticles have been successfully employed as a catalyst for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines under mild conditions. researchgate.net The catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. researchgate.net Similarly, Cu@imine/Fe3O4 magnetic nanoparticles have been used for the solvent-free synthesis of polysubstituted pyrroles, demonstrating high reactivity and reusability. researchgate.net The development of biocompatible nanomaterials, such as those derived from polypyrrole, also opens new avenues for catalytic applications in biological systems. rsc.org
| Nanocatalyst | Reaction | Conditions | Key Advantage | Reference |
| Fe3O4@SiO2-PTMS-Guanidine-SA | N-substituted pyrrole synthesis | Mild | Magnetic recovery and reuse | researchgate.net |
| Cu@imine/Fe3O4 | Polysubstituted pyrrole synthesis | Solvent-free | High reactivity and reusability | researchgate.net |
| Polypyrrole-based nanomaterials | Oxidative polymerization | Biocompatible | Potential for multimodal therapy | rsc.org |
| [smim][FeCl4]−@Nd2O3 | N-aryl indeno pyrrole synthesis | Not specified | High stability and acidity | nih.gov |
Mechanochemical Activations
Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. researchgate.net This solvent-free technique is highly efficient and environmentally friendly, often leading to the formation of products that are difficult to obtain through traditional solution-based methods. researchgate.netresearchgate.net
The Paal-Knorr synthesis of pyrroles has been successfully achieved using mechanochemical activation, often in the presence of a catalytic amount of a biosourced organic acid like citric acid. semanticscholar.orgresearchgate.net This method allows for the rapid synthesis of a variety of N-substituted pyrroles in very short reaction times. semanticscholar.orgresearchgate.net The efficiency of the reaction can be influenced by factors such as the amount of catalyst and the frequency of the ball mill. researchgate.net This approach has been shown to be applicable to a range of ketones and amines, including hindered substrates. researchgate.netrsc.org
| Reactants | Catalyst | Conditions | Outcome | Reference |
| 1,4-Dicarbonyls and primary amines | Citric acid | Ball milling | Rapid synthesis of N-substituted pyrroles | semanticscholar.orgresearchgate.netrsc.org |
| β-Ketoester (in situ 1,4-dicarbonyl generation) | Not specified | Ball milling | Synthesis of pyrroles | rsc.org |
| Diketones and β-enaminoesters | Not specified | Ball milling followed by heating | Quantitative yields of pyrroles | rsc.org |
Use of Green Solvents
The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. amazonaws.com Water, ionic liquids (ILs), and deep eutectic solvents (DESs) have emerged as promising media for pyrrole synthesis. uctm.edumdpi.commdpi.com
Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com The Paal-Knorr condensation has been successfully carried out in water, often with the aid of a catalyst like iron(III) chloride, under mild conditions. organic-chemistry.org
Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer a non-toxic, biodegradable, and often recyclable alternative to traditional solvents. mdpi.combohrium.com Choline chloride-based DESs, in combination with urea (B33335) or glycerol, have been shown to be effective solvents and catalysts for the Paal-Knorr reaction, eliminating the need for an additional acid catalyst. uctm.edubohrium.com Ultrasound irradiation can further enhance the efficiency of pyrrole synthesis in DESs. researchgate.net
| Green Solvent | Catalyst/Conditions | Key Features | Reference |
| Water | Iron(III) chloride | Mild conditions, good to excellent yields | organic-chemistry.org |
| Ionic Liquids ([Bmim][PF6] or [Bmim][BF4]) | None | High regioselectivity for N-substitution | organic-chemistry.org |
| Deep Eutectic Solvents (Choline chloride/urea) | 80 °C | Inexpensive, non-toxic, recyclable, acts as catalyst | uctm.edubohrium.comresearchgate.net |
| Deep Eutectic Solvents ([CholineCl][ZnCl2]3) | Ultrasound irradiation | High yields, short reaction times, atom-economical | researchgate.net |
| Ethylene glycol / Polyethylene glycol (PEG) | Various | Green, recyclable, can promote catalyst-free reactions | mdpi.com |
Targeted Synthetic Pathways for this compound and Proximal Precursors
The synthesis of specifically substituted pyrroles like this compound requires regiocontrolled methods. Acid-catalyzed cyclization reactions are a cornerstone of these targeted pathways.
Acid-Catalyzed Cyclization Reactions Yielding Substituted Pyrroles
The Paal-Knorr synthesis is the most prominent example of an acid-catalyzed cyclization for pyrrole formation. uctm.eduwikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under protic or Lewis acidic conditions. uctm.eduwikipedia.org The mechanism involves the initial formation of a hemiaminal, followed by a second attack of the amine on the other carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to the pyrrole. uctm.eduwikipedia.orgorganic-chemistry.org
To synthesize this compound via this route, a key precursor would be a 1,4-dicarbonyl compound bearing the methylsulfonyl and p-tolyl groups at the appropriate positions. The reaction would proceed by treating this diketone with a source of ammonia, such as ammonium hydroxide (B78521) or ammonium acetate, under acidic conditions. wikipedia.org The choice of acid catalyst can range from simple Brønsted acids like acetic acid or p-toluenesulfonic acid to various Lewis acids. mdpi.comorganic-chemistry.org
A plausible synthetic precursor for this reaction would be 1-(p-tolyl)-2-(methylsulfonyl)butane-1,4-dione. The synthesis of such specialized 1,4-dicarbonyl compounds is a critical preceding step and can be achieved through various organic synthetic methods. Other methods for synthesizing substituted pyrroles include the Knorr pyrrole synthesis, which utilizes an amino-ketone and a ketone, and reactions involving the cyclization of intermediates derived from 1-sulfonyl-1,2,3-triazoles. wikipedia.orgorganic-chemistry.org
| Reaction Name | Reactants | Catalyst | Key Intermediate | Reference |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Primary Amine/Ammonia | Protic or Lewis Acid | Hemiaminal, 2,5-Dihydroxytetrahydropyrrole | uctm.eduwikipedia.orgorganic-chemistry.org |
| Knorr Pyrrole Synthesis | Amino-ketone, Ketone | Not specified | Not specified | wikipedia.org |
| Rhodium-catalyzed transannulation | 1-Sulfonyl-1,2,3-triazole, Alkenyl alkyl ether | Rh2(OAc)4 | α-imino rhodium carbene | organic-chemistry.org |
Transformations of Precursors such as 2-(Methylsulfonyl)-1-(p-tolyl)ethanone
The synthesis of substituted pyrroles from carbonyl precursors is a cornerstone of heterocyclic chemistry. Classical methods such as the Paal-Knorr and Hantzsch syntheses provide foundational strategies for pyrrole ring formation. wikipedia.orgtaylorandfrancis.com An α-sulfonyl ketone like 2-(Methylsulfonyl)-1-(p-tolyl)ethanone contains the necessary structural elements to serve as a key building block in a modified Hantzsch-type pyrrole synthesis.
The Hantzsch synthesis traditionally involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.orgdrugfuture.com In a plausible adaptation for the synthesis of a 2-(p-tolyl)-3-(methylsulfonyl)pyrrole derivative, the α-sulfonyl ketone, 2-(Methylsulfonyl)-1-(p-tolyl)ethanone, can take the place of the α-haloketone. The reaction would proceed by condensation with an enamine derived from a β-dicarbonyl compound and ammonia.
The proposed reaction mechanism begins with the formation of an enamine from a β-ketoester and ammonia. This enamine then acts as a nucleophile, attacking the carbonyl carbon of 2-(Methylsulfonyl)-1-(p-tolyl)ethanone. Following this initial addition, an intramolecular cyclization occurs via the nucleophilic attack of the amine onto the second carbonyl group, leading to a five-membered ring intermediate. Subsequent dehydration and aromatization yield the final substituted pyrrole. The methylsulfonyl group, being a good leaving group under certain conditions but stable in this condensation, remains at the C-3 position, while the p-tolyl group from the ketone is positioned at C-2.
Table 1: Proposed Hantzsch-type Synthesis Route
| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate | Ammonia | Mild Acid Catalyst | Ethyl 3-aminocrotonate | Formation of the enamine component. |
| 2 | 2-(Methylsulfonyl)-1-(p-tolyl)ethanone | Ethyl 3-aminocrotonate | Heat, Protic Solvent | Dihydropyrrole intermediate | Intermolecular condensation and cyclization. |
Derivatization Reactions for Methylsulfonyl and p-Tolyl Moiety Introduction
An alternative strategic approach involves the initial synthesis of a pyrrole core, followed by the sequential introduction of the methylsulfonyl and p-tolyl functional groups. This requires regioselective functionalization of the pyrrole ring, which is an electron-rich heterocycle susceptible to electrophilic substitution. pharmaguideline.comnih.gov
Introduction of the p-Tolyl Moiety
The introduction of an aryl group, such as p-tolyl, at the C-2 position of a pyrrole can be achieved through several reliable methods, including cross-coupling reactions or cyclization strategies that incorporate the aryl group from the start.
One of the most versatile methods for constructing substituted pyrroles is the Van Leusen pyrrole synthesis. nih.govvarsal.com This reaction utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an electron-deficient alkene (a Michael acceptor). nih.govorganic-chemistry.org To introduce a p-tolyl group at the C-2 position, one could envision a reaction pathway starting with a custom α,β-unsaturated ketone. However, the standard Van Leusen reaction typically places the substituents from the alkene at the 3- and 4-positions of the pyrrole ring. nih.gov A modified approach or a different cyclization strategy would be necessary.
A more direct and common method for aryl group introduction is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This strategy would begin with a pre-functionalized pyrrole, for instance, 2-bromo-1H-pyrrole (with the nitrogen protected). Reaction with a p-tolylboronic acid (Suzuki) or a p-tolylstannane (Stille) in the presence of a palladium catalyst would yield the desired 2-(p-tolyl)-1H-pyrrole intermediate.
Table 2: Strategies for p-Tolyl Moiety Introduction
| Method | Pyrrole Precursor | Aryl Source | Catalyst/Reagents | Product |
|---|---|---|---|---|
| Suzuki Coupling | N-Protected 2-bromopyrrole | p-Tolylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-Protected 2-(p-tolyl)-1H-pyrrole |
| Stille Coupling | N-Protected 2-bromopyrrole | (p-Tolyl)tributylstannane | Pd(PPh₃)₄, LiCl | N-Protected 2-(p-tolyl)-1H-pyrrole |
Introduction of the Methylsulfonyl Moiety
The introduction of a methylsulfonyl (–SO₂CH₃) group onto the pyrrole ring is typically achieved via electrophilic substitution. Pyrrole is highly reactive towards electrophiles, with a strong preference for substitution at the C-2 position, followed by C-3. nih.gov To achieve substitution at the C-3 position, the more reactive C-2 and C-5 positions must be blocked.
Starting with 2-(p-tolyl)-1H-pyrrole (with a suitable protecting group on the nitrogen, such as tert-butyloxycarbonyl (Boc) or tosyl (Ts), to prevent N-sulfonylation and deactivate the ring slightly), the C-5 position could be blocked, for example, by silylation. Subsequent electrophilic sulfonylation can be performed using methylsulfonyl chloride (CH₃SO₂Cl) and a Lewis acid catalyst like AlCl₃ or SnCl₄. This Friedel-Crafts-type reaction would direct the methylsulfonyl group to the vacant C-3 or C-4 position. Careful optimization of reaction conditions would be required to favor C-3 substitution. The final step would involve the removal of the N-protecting group and any blocking groups to yield the target compound.
An alternative source for the sulfonyl group could be arylsulfinic acids, which have been used in silver-promoted cascade sulfonation and cyclization reactions to form sulfonated pyrrole-fused systems. researchgate.net
Table 3: Proposed Strategy for C-3 Methylsulfonylation
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 2-(p-Tolyl)-1H-pyrrole | Boc₂O, DMAP | 1-(tert-Butoxycarbonyl)-2-(p-tolyl)-1H-pyrrole | N-protection to direct C-functionalization. |
| 2 | N-Boc-2-(p-tolyl)-pyrrole | CH₃SO₂Cl, AlCl₃ | 1-(tert-Butoxycarbonyl)-3-(methylsulfonyl)-2-(p-tolyl)-1H-pyrrole | Regioselective introduction of the methylsulfonyl group. |
Spectroscopic Characterization Methodologies for 3 Methylsulfonyl 2 P Tolyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For 3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrole (B145914) ring, the p-tolyl group, the methylsulfonyl group, and the N-H proton.
The aromatic protons of the p-tolyl group typically appear as two doublets in the downfield region (around 7.0-8.0 ppm) due to ortho- and meta-coupling. The protons on the pyrrole ring will also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing methylsulfonyl group and the aromatic p-tolyl substituent. The N-H proton of the pyrrole ring is expected to appear as a broad singlet, with its chemical shift being solvent-dependent. The methyl protons of the tolyl and methylsulfonyl groups will appear as sharp singlets in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | |---|---|---| | Pyrrole N-H | Broad singlet | | p-Tolyl aromatic C-H | Doublet | | p-Tolyl aromatic C-H | Doublet | | Pyrrole C-H | Doublet | | Pyrrole C-H | Doublet | | Methylsulfonyl CH₃ | Singlet | | p-Tolyl CH₃ | Singlet |
Carbon Nuclear Magnetic Resonance (¹³C NMR) including DEPT analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents.
The aromatic carbons of the p-tolyl and pyrrole rings will resonate in the downfield region (typically 100-150 ppm). The quaternary carbons, those directly attached to the substituents and the ipso-carbons of the aromatic rings, will also appear in this region. The methyl carbons of the tolyl and methylsulfonyl groups will appear at higher field.
Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a crucial technique used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, will show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons, while quaternary carbons are absent. This information is vital for the unambiguous assignment of each carbon signal.
Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Signal |
|---|---|---|
| Pyrrole C=C | 120-140 | Positive (CH) or Absent (Quaternary) |
| p-Tolyl C=C | 125-140 | Positive (CH) or Absent (Quaternary) |
| Pyrrole C-S | 115-130 | Absent (Quaternary) |
| Pyrrole C-N | 110-125 | Positive (CH) |
| p-Tolyl C-C (ipso) | 130-145 | Absent (Quaternary) |
| p-Tolyl C-CH₃ (ipso) | 135-150 | Absent (Quaternary) |
| Methylsulfonyl CH₃ | 40-50 | Positive |
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the pyrrole ring, the C-H bonds of the aromatic and methyl groups, the C=C bonds of the aromatic rings, and the S=O bonds of the sulfonyl group.
The N-H stretching vibration of the pyrrole ring typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. The characteristic strong asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Pyrrole) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1300-1350 |
| S=O (Sulfonyl) | Symmetric Stretching | 1140-1160 |
| C-N | Stretching | 1250-1350 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Certain vibrational modes that are weak or inactive in FT-IR may be strong in Raman spectra, and vice versa.
For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the non-polar bonds and symmetric vibrations. The C=C stretching of the aromatic rings and the symmetric stretching of the sulfonyl group are expected to give strong Raman signals.
Table 4: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl) | Stretching | 2850-2960 |
| C=C (Aromatic) | Ring Stretching | 1580-1620 |
Electronic Spectroscopy
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.
The compound this compound contains two aromatic rings, the pyrrole and the p-tolyl group, which act as chromophores. The presence of conjugation between these rings and the influence of the methylsulfonyl substituent will affect the energy of the electronic transitions. It is expected that this compound will exhibit strong absorption in the ultraviolet region, likely with multiple bands corresponding to π → π* transitions of the aromatic systems. The exact λ_max values would provide insight into the extent of conjugation and the electronic nature of the molecule.
Table 5: List of Chemical Compounds
| Compound Name |
|---|
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. sciex.com
Specific experimental mass spectrometry data, such as the mass spectrum, detailed fragmentation patterns, or exact mass measurements from HRMS for this compound, are not documented in the available scientific literature. For the molecular formula C12H13NO2S, the calculated exact mass would be a key piece of data obtained from HRMS.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. In this technique, a single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement.
While a dedicated study on this compound is not available, crystallographic data has been reported for a compound with the same molecular formula, C12H13NO2S, identified as an isomer or related structure. uni-regensburg.de The analysis of this compound provides the following detailed crystallographic parameters. uni-regensburg.de
| Parameter | Value |
|---|---|
| Molecular Formula | C12H13NO2S |
| Molecular Weight | 235.31 |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 (No. 43) |
| a (Å) | 26.8040(7) |
| b (Å) | 21.6398(5) |
| c (Å) | 7.7705(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 4507.1(2) |
| Z | 16 |
| Temperature (K) | 123.00(10) |
Data sourced from a study on a related isomer. uni-regensburg.de
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a polycrystalline powder is used, which generates a characteristic diffraction pattern. This pattern serves as a "fingerprint" for the crystalline phase and can be used for phase identification, to assess sample purity, and to determine crystal lattice parameters.
A specific powder X-ray diffraction pattern for this compound has not been published in the scientific literature reviewed for this article.
Chemical Reactivity and Mechanistic Investigations of 3 Methylsulfonyl 2 P Tolyl 1h Pyrrole
Electrophilic Aromatic Substitution in Pyrrole (B145914) Systems
Pyrrole is a five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution reactions. pearson.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, rendering the ring significantly more electron-rich and thus more reactive towards electrophiles than benzene (B151609). pharmaguideline.compearson.com This increased nucleophilicity allows for electrophilic substitution to occur under milder conditions compared to benzene. pearson.com
The regioselectivity of electrophilic attack on the pyrrole ring is a well-established phenomenon. Substitution predominantly occurs at the α-positions (C2 and C5) rather than the β-positions (C3 and C4). onlineorganicchemistrytutor.com This preference is attributed to the greater stabilization of the carbocation intermediate, often referred to as the σ-complex or arenium ion, formed during the reaction. pearson.com Attack at the C2 or C5 position allows for the positive charge to be delocalized over three resonance structures, including one where the nitrogen atom bears the positive charge. In contrast, attack at the C3 or C4 position results in a less stable intermediate with only two resonance contributors. onlineorganicchemistrytutor.com
| Feature | Description |
| Reactivity | More reactive than benzene towards electrophiles. pharmaguideline.com |
| Regioselectivity | Preferential substitution at C2 and C5 positions. onlineorganicchemistrytutor.com |
| Intermediate | More stable carbocation intermediate for α-substitution. pearson.com |
| Conditions | Generally requires milder reaction conditions than benzene. pearson.com |
Impact of Methylsulfonyl and p-Tolyl Substituents on Pyrrole Ring Reactivity
The presence of the methylsulfonyl and p-tolyl groups at the C3 and C2 positions, respectively, significantly modulates the inherent reactivity of the pyrrole ring in 3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole.
The sulfonyl group (-SO₂R) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for delocalization of electron density from an adjacent π-system into the sulfur-oxygen bonds. This electron-withdrawing nature deactivates aromatic rings towards electrophilic attack by reducing the electron density of the ring. In the context of this compound, the methylsulfonyl group at the C3 position will decrease the nucleophilicity of the pyrrole ring, making it less reactive towards electrophiles compared to unsubstituted pyrrole. This deactivating effect is expected to be significant.
The p-tolyl group, a substituted aryl group, exerts both electronic and steric effects on the pyrrole ring. Electronically, the methyl group of the p-tolyl substituent is weakly electron-donating through hyperconjugation and induction, which would slightly activate the aromatic system. However, the aryl ring itself can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and the electronic demand of the reaction.
Sterically, the bulky p-tolyl group at the C2 position will hinder the approach of electrophiles to this position and, to a lesser extent, to the adjacent C3 and N-H positions. This steric hindrance can influence the regioselectivity of reactions. While electrophilic attack is generally favored at the C5 position in 2-substituted pyrroles, the combination of the deactivating methylsulfonyl group at C3 and the sterically demanding p-tolyl group at C2 would likely direct incoming electrophiles to the C5 position, and potentially the C4 position, although to a lesser extent due to the deactivating effect of the adjacent sulfonyl group.
| Substituent | Position | Electronic Effect | Steric Effect |
| Methylsulfonyl | C3 | Strongly electron-withdrawing (deactivating) | Moderate |
| p-Tolyl | C2 | Weakly electron-donating/variable | Significant steric hindrance |
Protonation Effects on Pyrrole Ring Stability and Subsequent Reactions
The protonation of pyrrole and its derivatives is a key factor influencing their stability and reactivity. Unsubstituted pyrrole is a very weak base, with protonation occurring on a carbon atom of the ring rather than the nitrogen atom, as this preserves the aromaticity to a greater extent. wikipedia.org The most thermodynamically stable protonated form of pyrrole is the 2H-pyrrolium cation, resulting from protonation at the C2 position. wikipedia.org While stable pyrrolium salts can be obtained with strong acids, weaker acids can lead to polymerization. researchgate.netuctm.edu
For this compound, the basicity of the pyrrole ring is expected to be significantly reduced due to the strong electron-withdrawing effect of the methylsulfonyl group. Protonation, if it occurs, would likely happen at the C5 position, which is the most electron-rich and sterically accessible carbon atom. The resulting cation would be destabilized by the adjacent electron-withdrawing sulfonyl group. The stability of this protonated species would be crucial in acid-catalyzed reactions, with a higher propensity for decomposition or polymerization compared to more electron-rich pyrroles.
Transformations Involving the Methylsulfonyl Group
The methylsulfonyl group itself can undergo various chemical transformations, although it is generally considered a robust functional group. One potential reaction is the elimination of the methylsulfonyl group under certain conditions to generate a double bond, which could be a route to further functionalized pyrroles. nih.gov Additionally, the sulfonyl group can sometimes be cleaved under reductive conditions. In some synthetic contexts, sulfonyl groups are employed as protecting groups for amines and can be removed under specific reductive conditions. nih.gov While direct transformations of the methylsulfonyl group on the pyrrole ring of the title compound are not widely reported, these general principles suggest potential pathways for its modification.
Reactions and Derivatizations at the p-Tolyl Moiety
The p-tolyl group attached to the pyrrole ring provides another site for chemical modification. The methyl group on the benzene ring can be a handle for various transformations. For instance, it can undergo free-radical halogenation to introduce a haloalkyl group, which can then be further functionalized. The aromatic ring of the p-tolyl group can also undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid reaction at the more reactive pyrrole ring, which is deactivated in this specific molecule. The directing effects of the methyl group (ortho, para-directing) and the point of attachment to the pyrrole ring would govern the regioselectivity of such substitutions. Furthermore, the entire p-tolyl group could potentially be involved in cross-coupling reactions if a suitable leaving group is present on the pyrrole ring or, conversely, if the p-tolyl ring is functionalized with a group amenable to coupling. wikipedia.org
Advanced Mechanistic Studies of Pyrrole-Forming Reactions and Transformations
The formation of this compound, a polysubstituted pyrrole, can be understood through detailed mechanistic investigations of relevant synthetic routes. One of the most pertinent and well-studied methods for the synthesis of such 3,4-disubstituted pyrroles is the Van Leusen pyrrole synthesis. This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. For the specific synthesis of this compound, the likely reaction precursor would be an appropriately substituted α,β-unsaturated sulfone.
Reaction Pathway Elucidation
The most probable synthetic route for this compound is the reaction between an activated alkene and an isocyanide derivative, characteristic of the Van Leusen pyrrole synthesis. The reaction pathway is a multi-step process initiated by a base-mediated condensation.
The key steps in the formation of the pyrrole ring are:
Deprotonation: A strong base abstracts a proton from the α-carbon of a substituted isocyanide, such as p-toluenesulfonylmethyl isocyanide (TosMIC), to generate a resonance-stabilized carbanion. The presence of both the sulfonyl and isocyanide groups enhances the acidity of these protons, facilitating carbanion formation.
Michael Addition: The nucleophilic carbanion then undergoes a Michael addition to an electron-deficient alkene. In the synthesis of the target molecule, this alkene would be a vinyl sulfone bearing a p-tolyl group, specifically (E)-1-(methylsulfonyl)-2-(p-tolyl)ethene. This step results in the formation of an acyclic adduct.
Intramolecular Cyclization: The adduct then undergoes a 5-endo-dig intramolecular cyclization. The nitrogen of the isocyanide group attacks the newly formed enolate, leading to a five-membered ring intermediate.
Elimination and Tautomerization: The cyclic intermediate subsequently eliminates the p-toluenesulfinate group, a good leaving group, to form a 2H-pyrrole. This intermediate then tautomerizes to the more stable aromatic 1H-pyrrole, yielding the final product.
This reaction pathway is highly regioselective, with the substituents from the alkene precursor occupying the 2- and 3-positions of the resulting pyrrole ring.
Table 1: Plausible Reactants and Conditions for the Synthesis of this compound via Van Leusen Reaction
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| p-Toluenesulfonylmethyl isocyanide (TosMIC) | (E)-1-(Methylsulfonyl)-2-(p-tolyl)ethene | Sodium hydride (NaH) | Tetrahydrofuran (THF) / Dimethyl sulfoxide (B87167) (DMSO) | This compound |
Intermediates and Transition State Analysis
The mechanistic pathway for the formation of this compound involves several key intermediates and transition states that dictate the reaction's outcome and efficiency.
Intermediates:
TosMIC Carbanion: The reaction is initiated by the formation of a carbanion from TosMIC. This intermediate is stabilized by the electron-withdrawing effects of both the sulfonyl and isocyanide groups, making it a soft nucleophile.
Michael Adduct: Following the nucleophilic attack of the TosMIC carbanion on the vinyl sulfone, a new carbon-carbon bond is formed, resulting in an open-chain intermediate. This adduct exists as a resonance-stabilized enolate.
Cyclic Intermediate (Dihydro-pyrrole derivative): The crucial cyclization step proceeds through the intramolecular attack of the isocyanide nitrogen on the enolate, forming a five-membered dihydropyrrole ring. This intermediate still contains the tosyl group.
2H-Pyrrole Intermediate: After the elimination of the tosyl group, a non-aromatic 2H-pyrrole is formed, which quickly tautomerizes to the final, more stable 1H-pyrrole.
Transition State Analysis:
The key transition state in this reaction sequence is associated with the intramolecular cyclization step. This step is a 5-endo-dig cyclization, which is generally disfavored by Baldwin's rules. However, in the context of the Van Leusen reaction, this cyclization readily occurs. Computational studies on similar systems have suggested that the transition state for this step has a highly organized, chair-like conformation that minimizes steric hindrance and allows for efficient ring closure. The stereochemistry of the final product is determined during this irreversible cyclization step.
Table 2: Key Mechanistic Features in the Formation of this compound
| Mechanistic Feature | Description |
| Initial Step | Base-mediated deprotonation of TosMIC to form a stabilized carbanion. |
| Key Bond Formation | Michael addition of the TosMIC carbanion to (E)-1-(methylsulfonyl)-2-(p-tolyl)ethene. |
| Ring-Forming Step | 5-endo-dig intramolecular cyclization of the Michael adduct. |
| Driving Force | Formation of the stable aromatic pyrrole ring upon elimination of p-toluenesulfinic acid. |
| Key Intermediates | TosMIC carbanion, Michael adduct (enolate), and a substituted dihydropyrrole. |
Theoretical and Computational Chemistry Studies on this compound
Following a comprehensive search of available scientific literature, no specific theoretical and computational chemistry studies focusing solely on the compound This compound were found. Research articles detailing Density Functional Theory (DFT) calculations, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) analysis for this particular molecule, are not present in the public domain.
While computational studies have been conducted on various pyrrole derivatives and compounds containing a p-tolyl group, the specific combination of a methylsulfonyl group at the 3-position and a p-tolyl group at the 2-position of a 1H-pyrrole ring has not been the subject of dedicated theoretical investigation according to the available data.
Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the requested subsections, as the primary research has not been published.
Theoretical and Computational Chemistry Studies on 3 Methylsulfonyl 2 P Tolyl 1h Pyrrole
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling is an essential tool for elucidating the pathways of chemical reactions. For 3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole, these methods can map out the energy landscape of a reaction, identifying the most likely routes from reactants to products. This involves the detailed characterization of transition states and the calculation of reaction energetics, which together provide a comprehensive picture of the reaction's feasibility and selectivity.
Transition State Characterization
The transition state is a critical, short-lived configuration along the reaction coordinate that represents the highest energy barrier reactants must overcome. Its characterization is a cornerstone of understanding reaction mechanisms. For reactions involving this compound, such as electrophilic aromatic substitution, computational methods like Density Functional Theory (DFT) are employed to locate and analyze these transition states. researchgate.netpearson.com
The geometry of a transition state reveals the precise arrangement of atoms at the peak of the energy barrier. For an electrophilic attack on the pyrrole (B145914) ring, the transition state would feature the incoming electrophile forming a partial bond with a carbon atom of the ring, leading to a temporary loss of aromaticity. pearson.comquora.com The presence of the bulky p-tolyl and methylsulfonyl groups would significantly influence the geometry of this transition state due to steric hindrance, potentially favoring attack at the less hindered C4 or C5 positions.
Vibrational frequency analysis is a key component of transition state characterization. A true transition state is identified by the presence of a single imaginary frequency in its calculated vibrational spectrum, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.
Table 1: Hypothetical Transition State Geometries for Electrophilic Bromination of this compound
| Parameter | C4-Attack Transition State | C5-Attack Transition State |
| C4-Br Bond Length (Å) | 2.25 | - |
| C5-Br Bond Length (Å) | - | 2.20 |
| Imaginary Frequency (cm⁻¹) | -350 | -380 |
Note: This data is hypothetical and for illustrative purposes.
Reaction Energetics and Selectivity Predictions
Reaction energetics involve the calculation of the energies of reactants, transition states, intermediates, and products to construct a potential energy surface for the reaction. The difference in energy between the reactants and the transition state defines the activation energy (ΔG‡), which is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.
For this compound, computational models can predict the regioselectivity of reactions like electrophilic substitution by comparing the activation energies for attack at different positions on the pyrrole ring. The electron-withdrawing nature of the methylsulfonyl group at the C3 position is expected to deactivate the ring towards electrophilic attack, particularly at the adjacent C4 position. Conversely, the p-tolyl group at the C2 position, being weakly electron-donating, would activate the ring. The interplay of these electronic effects, along with steric factors, will determine the preferred site of reaction. It is generally observed in substituted pyrroles that electrophilic substitution occurs preferentially at the 2- and 5-positions due to better stabilization of the carbocation intermediate through resonance. pearson.comslideshare.net
Table 2: Predicted Activation Energies for Electrophilic Substitution on this compound
| Reaction Site | Predicted Activation Energy (kcal/mol) | Predicted Reaction Product |
| C4-Position | 25 | 4-substituted product |
| C5-Position | 20 | 5-substituted product |
Note: This data is hypothetical and for illustrative purposes.
Theoretical Studies of Aromaticity and Substitution Patterns
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules like pyrrole. semanticscholar.orgpharmaguideline.com The presence of substituents can significantly modulate the aromatic character of the pyrrole ring, which in turn influences its reactivity.
Theoretical methods provide quantitative measures of aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A more negative NICS value generally indicates a higher degree of aromaticity. Another method is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length equalization around the ring.
The substitution pattern on the pyrrole ring dictates its reactivity. The methylsulfonyl group at C3 will act as a meta-directing deactivator in the context of electrophilic aromatic substitution, meaning it will disfavor substitution at the adjacent C2 and C4 positions and direct incoming electrophiles to the C5 position. The p-tolyl group at C2 is an ortho-, para-directing activator, which in the context of the pyrrole ring would activate the C3 and C5 positions for electrophilic attack. The combined influence of these two groups would likely result in a strong preference for electrophilic substitution at the C5 position, which is activated by the p-tolyl group and less deactivated by the methylsulfonyl group compared to the C4 position.
Table 3: Calculated Aromaticity Indices for Substituted Pyrroles
| Compound | HOMA Index | NICS(1) (ppm) |
| Pyrrole | 0.95 | -15.2 |
| 3-Nitropyrrole | 0.88 | -12.5 |
| 2-Methylpyrrole | 0.96 | -15.8 |
| This compound (Predicted) | ~0.85 | ~-11.8 |
Note: Data for substituted pyrroles are based on general trends and are for illustrative purposes.
Absence of Publicly Available Research Data for "this compound" in Advanced Materials and Catalysis
Following a comprehensive and exhaustive search of publicly available scientific literature, it has been determined that there is no specific research data on the applications of the chemical compound "this compound" within the fields of advanced materials science and catalysis as outlined in the requested article structure.
Extensive database queries were conducted to find information pertaining to the use of "this compound" as a building block for polymeric and macrocyclic materials, including its potential applications in semiconducting, optoelectronic, and chemical sensing materials, as well as in conducting polymers. Similarly, thorough searches were performed to identify any role of this specific compound in catalysis and coordination chemistry, such as its use in the design of pincer ligands or its coordination chemistry with transition metals like iron, manganese, copper, nickel, ruthenium, and palladium.
The search results consistently yielded information on the broader class of functionalized pyrroles and polypyrrole derivatives. While this general body of research highlights the significant interest in pyrrole-based compounds for a wide range of applications in materials science and catalysis, no studies specifically mentioning or detailing the synthesis, properties, or applications of "this compound" could be located.
This lack of available data prevents the generation of a detailed and scientifically accurate article that adheres to the provided outline. The requested sections and subsections require specific research findings, data tables, and detailed discussions that are not present in the current scientific literature for this particular compound.
Therefore, it is concluded that an article focusing solely on the chemical compound "this compound" with the specified structure and content cannot be produced at this time due to the absence of relevant research and publications.
Applications of Functionalized Pyrroles in Advanced Materials Science
Pyrrole-Based Ligands in Catalysis and Coordination Chemistry
Mechanistic Insights into Catalytic Transformations Mediated by Pyrrole-Metal Complexes
The synthesis of pyrroles and their derivatives often relies on catalytic transformations mediated by transition metal complexes. chemistryviews.org These reactions are crucial due to the prevalence of the pyrrole (B145914) motif in pharmaceuticals, natural products, and advanced materials. chemistryviews.orgorganic-chemistry.org Developing catalysts based on both noble metals (like rhodium and ruthenium) and more abundant base metals (like cobalt and zinc) has been a significant focus of research. chemistryviews.orgorganic-chemistry.orgacs.org Understanding the underlying mechanisms of these catalytic cycles is key to improving efficiency and developing new synthetic routes.
Many catalytic cycles involving organometallic complexes proceed through fundamental steps such as oxidative addition and reductive elimination. slideshare.netscribd.com In oxidative addition , a metal center with a relatively low oxidation state reacts with a substrate, breaking a chemical bond (e.g., A-B) and forming two new bonds to the metal (M-A and M-B). This process increases the coordination number and the formal oxidation state of the metal by two. libretexts.orgumb.edu For this to occur, the metal must have a stable oxidation state that is two units higher than its initial state and must be coordinatively unsaturated or able to lose a ligand to create a vacant site. scribd.comumb.edu
Conversely, reductive elimination is the reverse process, where two ligands (A and B) bound to the metal center are expelled to form a new A-B bond, while the metal's oxidation state and coordination number decrease by two. libretexts.orglibretexts.org This step is often the final, product-forming stage in a catalytic cycle and is typically favored for metal centers in higher oxidation states. scribd.comlibretexts.org For reductive elimination to happen, the two ligands being eliminated must generally be in a cis position relative to each other on the metal complex. umb.edulibretexts.org
An example of these principles in action is the dehydrogenative coupling of alcohols and amines to form pyrroles, which can be catalyzed by pincer complexes of iridium (Ir), ruthenium (Ru), or cobalt (Co). chemistryviews.orgacs.org A DFT study of the reaction catalyzed by PNP-Ir and PNN-Ru complexes revealed a multi-stage mechanism. acs.org The process begins with the dehydrogenation of an alcohol, followed by C-N bond formation and cyclization. Proton-transfer shuttles play a critical role in facilitating the various hydrogen-transfer steps, particularly in the iridium-based system. acs.org In other systems, late transition metals like rhodium and iridium are effective catalysts for the intramolecular hydroamination of alkynylamines to produce pyrrolines, which are precursors to pyrroles. nih.gov The synthesis of pyrroles from dienyl azides can also be catalyzed by zinc iodide or rhodium complexes, proceeding through the decomposition of the azide (B81097) by the metal catalyst. organic-chemistry.org These varied catalytic strategies highlight the versatility of metal-pyrrole interactions in facilitating complex organic transformations.
Supramolecular Chemistry and Macrocycle Formation (e.g., Calixpyrroles)
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds. rsc.org Within this field, the design of host molecules capable of selectively binding guest ions or molecules is a primary goal. rsc.org Functionalized pyrroles are essential building blocks for constructing such host macrocycles, with calixpyrroles being a prominent example.
Calix acs.orgpyrroles are macrocyclic compounds consisting of four pyrrole rings linked at their α-positions by quaternary carbon atoms. researchgate.net First synthesized in 1886 by Baeyer through the condensation of pyrrole and acetone, these molecules were later recognized for their remarkable ability to bind anions. ic.ac.ukbgsu.edu Unlike porphyrins, which are also tetrapyrrolic macrocycles, the pyrrole rings in calix acs.orgpyrrole are not part of a continuous aromatic system. acs.orgacs.org As a result, the four pyrrolic N-H protons are directed into the central cavity of the macrocycle, creating a pocket that is ideal for forming multiple hydrogen bonds with guest anions. rsc.orgacs.org
The synthesis of simple calix acs.orgpyrroles can be achieved in a single step with good yields by condensing pyrrole with a suitable ketone in the presence of an acid. rsc.orgic.ac.uk More complex, substituted calixpyrroles can be created through multi-step syntheses or by modifying the core macrocycle. rsc.orgtandfonline.com The size of the macrocycle can also be expanded to create calix[n]pyrroles where n is greater than four, allowing for the binding of larger guest molecules. researchgate.netacs.org
The primary application of calixpyrroles in supramolecular chemistry is as anion receptors. researchgate.net The N-H protons within the calixpyrrole cavity form strong hydrogen bonds with anions like chloride, bromide, and carboxylates. nih.govnih.gov The strength and selectivity of this binding can be tuned by modifying the structure of the calixpyrrole, for instance, by adding electron-withdrawing groups like fluorine atoms to the pyrrole rings, which increases the acidity of the N-H protons and enhances anion affinity. nih.govjlu.edu.cn This host-guest chemistry has been extensively studied using techniques like 1H NMR titration and isothermal titration calorimetry to determine binding affinities and stoichiometries. nih.govnih.gov The interaction with a guest anion often induces a conformational change in the flexible calixpyrrole macrocycle, a property that can be exploited in the design of molecular sensors where anion binding triggers a detectable signal, such as a change in color or fluorescence. bgsu.edunih.gov
Table 2: Host-Guest Interactions of Calixpyrroles
| Guest Type | Examples | Primary Interaction Force | Structural Features of Host |
|---|---|---|---|
| Anions | Halides (Cl⁻, Br⁻), Carboxylates, Phosphate researchgate.netnih.govnih.gov | Hydrogen Bonding | Convergent N-H protons in the central cavity |
| Neutral Molecules | Methanol, DMF ic.ac.uk | Hydrogen Bonding | N-H protons acting as hydrogen bond donors |
| Amino Acids | Tryptophan nih.gov | Hydrogen Bonding, π-π stacking | Functionalized periphery of the calixpyrrole |
| Ion Pairs | Tetrabutylammonium Chloride tandfonline.com | Hydrogen Bonding (anion) and other non-covalent interactions (cation) | Deep aromatic cavity and functionalized upper/lower rims |
Future Research Directions and Perspectives for 3 Methylsulfonyl 2 P Tolyl 1h Pyrrole Research
Development of Novel and Sustainable Synthetic Methodologies
Future research should prioritize the development of efficient, atom-economical, and environmentally benign methods for synthesizing 3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole. Traditional methods like the Paal-Knorr or Van Leusen syntheses often require harsh conditions or generate significant waste. researchgate.netnih.gov Modern approaches can overcome these limitations by leveraging advances in catalysis and green chemistry.
A promising strategy involves the three-step synthesis of 2,3-disubstituted N-sulfonyl pyrroles, which could be adapted for this target molecule. nih.govnih.gov This modular route offers flexibility in introducing the sulfonyl and tolyl groups. nih.gov Another potential route is the reaction of N-(2-oxo-2-arylethyl)sulfonamides with 3-formylchromones, which proceeds via a cascade reaction to form diverse N-functionalized pyrroles. researchgate.net Recently, a new synthetic pathway for multi-substituted pyrroles containing a sulfonyl group has been developed involving N-sulfonylketenimine chemistry, which could be explored for the target compound. researchgate.net
Exploration of Synergistic Catalysis and Multifunctional Catalytic Systems
The development of one-pot syntheses using multifunctional catalysts is a key area for future investigation. researchgate.netscilit.comchemistryviews.org Such systems can catalyze multiple distinct reaction steps in a single vessel, improving efficiency and reducing waste. For instance, zinc(II) chloride has been shown to act as a multifunctional catalyst in single-pot pyrrole (B145914) syntheses, facilitating three mechanistically different processes. scilit.com Similarly, cobalt-based catalysts have been used for the one-pot reductive coupling of nitroarenes with 1,4-dicarbonyls, a process that could be adapted from suitable precursors. researchgate.net
Future efforts could focus on designing catalysts that combine acidic and metallic sites to facilitate both condensation and dehydrogenation steps. The use of heterogeneous catalysts, such as zeolites, offers advantages in terms of reusability and ease of separation, contributing to more sustainable processes. researchgate.net Research into synergistic catalysis, where two or more catalysts work in concert to achieve a transformation not possible with either alone, could unlock novel and highly selective pathways to this compound.
| Catalyst Type | Potential Application in Synthesis | Advantages |
| Iridium-based | Dehydrogenative coupling of alcohols and amino alcohols. nih.govtcsedsystem.edu | High efficiency under mild conditions, tolerance of various functional groups. nih.govtcsedsystem.edu |
| Iron-based | Hydrogen autotransfer processes for cascade reactions. rsc.orgacs.org | Earth-abundant, low toxicity, excellent chemoselectivity. rsc.orgacs.org |
| Cobalt-based | One-pot reductive coupling and condensation. researchgate.net | High conversion and chemoselectivity, robust and reusable. researchgate.net |
| Zeolite-Y | Direct condensation of anilines with furans. researchgate.net | Heterogeneous, reusable, mild reaction conditions. researchgate.net |
Advancement of Advanced Green Chemistry Protocols
Advancing green chemistry protocols is crucial for the sustainable production of pyrrole derivatives. lucp.netnih.gov Research should focus on replacing hazardous organic solvents with greener alternatives like water, ethanol, or bio-derived solvents such as lactic acid. lucp.netsemanticscholar.org Solvent-free methodologies, such as mechanochemical activation (ball milling) using bio-sourced organic acids as catalysts, present a highly sustainable option. lucp.net
Energy-efficient activation techniques, including microwave and ultrasound irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating. semanticscholar.org A key goal is the development of synthetic routes that start from renewable feedstocks. For example, sustainable catalysts have been developed to produce pyrroles from bio-derived furans or alcohols obtained from lignocellulosic biomass. researchgate.nettcsedsystem.edu Integrating these green principles will be essential for the environmentally responsible synthesis of this compound. rsc.org
In-Depth Elucidation of Complex Reaction Pathways and Regioselectivity Control
A fundamental understanding of the reaction mechanisms governing the formation of 2,3-disubstituted pyrroles is critical for optimizing the synthesis of this compound. Classical methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can have complex mechanistic pathways. organic-chemistry.orgrgmcet.edu.in Quantum chemical studies have highlighted the importance of a water-mediated hemialcohol pathway, which is energetically preferred over other proposed mechanisms. rsc.org
Controlling regioselectivity is a major challenge when constructing unsymmetrically substituted pyrroles. Future research should focus on developing synthetic methods that provide complete regiochemical control. uctm.edu For example, the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), offers a pathway for [3+2] cycloaddition that can be highly regioselective. nih.govmdpi.com Detailed mechanistic investigations, combining experimental kinetics with computational modeling, will be vital for understanding transition states and intermediates, thereby enabling the rational design of reactions that selectively yield the desired this compound isomer. rsc.orghilarispublisher.com
Integration of Advanced Computational Techniques for Rational Design and Prediction
Computational chemistry offers powerful tools for accelerating research into this compound. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish correlations between the molecular structure of pyrrole derivatives and their biological activities. nih.govuran.ua By developing robust QSAR models, researchers can predict the potential therapeutic efficacy of novel analogs of the target compound, guiding synthetic efforts toward molecules with enhanced properties. nih.govijpsonline.com
Molecular docking simulations can elucidate the binding interactions between this compound and biological targets, such as enzymes or receptors. ijpsonline.com This provides insights into the mechanism of action and helps in the rational design of more potent and selective inhibitors. nih.gov Furthermore, Density Functional Theory (DFT) can be employed to model reaction mechanisms, predict reactivity, and understand the electronic properties of the molecule, aiding in the development of more efficient synthetic pathways. hilarispublisher.com
| Computational Technique | Application Area | Predicted Outcome |
| QSAR | Drug Design | Prediction of biological activity (e.g., antitubercular, diuretic). nih.govuran.ua |
| Molecular Docking | Mechanistic Biology | Identification of binding modes and interactions with protein targets. ijpsonline.comnih.gov |
| DFT | Reaction Mechanism | Calculation of transition states and reaction energy profiles. hilarispublisher.com |
| ADMET Prediction | Pharmacology | In silico assessment of pharmacokinetic and toxicity properties. ijpsonline.comnih.gov |
Expansion of Applications in Emerging Areas of Chemical Science and Technology
The unique combination of a pyrrole core and a sulfonyl group suggests that this compound could have significant potential in various emerging fields. The pyrrole scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.govbiolmolchem.com Given that sulfonyl-containing heterocycles exhibit a wide range of biological activities, including antiviral and anticancer properties, this compound is a prime candidate for drug discovery programs. nih.govnih.gov Future research should involve screening its activity against various therapeutic targets. nih.govresearchgate.netbiolmolchem.com
In materials science, heterocyclic compounds are integral to the development of dyes, polymers, organic conductors, and semiconductors. msesupplies.comopenaccessjournals.com The electronic properties endowed by the pyrrole ring, modulated by the electron-withdrawing methylsulfonyl group and the aromatic tolyl substituent, could be harnessed for applications in organic electronics. msesupplies.com Investigating the polymerization potential and photophysical properties of this compound could lead to the creation of novel functional materials with tailored characteristics for use in advanced technologies. mdpi.com
Q & A
Q. What are the established synthetic routes for 3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole, and what key reaction parameters influence yield?
The synthesis typically involves sulfonation of pyrrole precursors using chlorosulfonic acid in acetonitrile, followed by purification via column chromatography (ethyl acetate/hexane) and recrystallization (e.g., from 2-propanol) . Key parameters include:
- Temperature control : Reactions are maintained at –20 to –15°C for 40–48 hours to avoid side products .
- Sulfonation regioselectivity : Chlorosulfonic acid preferentially sulfonates pyrroles at the C-3 position, influenced by electron-donating substituents like the p-tolyl group .
- Purification : Solvent systems (e.g., ethyl acetate/hexane, 1:4) and recrystallization solvents significantly impact purity and yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : Use CDCl₃/DMSO-d₆ for resolving aromatic protons and sulfonyl groups. H NMR (400 MHz) and C NMR (100 MHz) with TMS as an internal standard are standard .
- X-ray crystallography : Single-crystal studies (e.g., using SHELXTL software) confirm molecular geometry, bond angles (e.g., C–C bonds averaging 0.002 Å), and packing interactions .
- Elemental analysis : Validate purity via Perkin-Elmer analyzers, ensuring C, H, N, and S percentages align with theoretical values .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data (e.g., unexpected NMR peaks) when confirming the structure?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and verify spatial proximity of substituents .
- X-ray crystallography : Resolve ambiguities by comparing experimental bond lengths/angles (e.g., C1–C2 = 1.76 Å) with computational models .
- Cross-validation : Combine elemental analysis (e.g., %S for sulfonyl groups) with mass spectrometry to confirm molecular weight .
Q. What factors govern the regioselectivity of sulfonation in pyrrole derivatives, and how does the methylsulfonyl group influence this process?
- Electron-donating effects : The p-tolyl group directs sulfonation to the C-3 position by activating the pyrrole ring. Methylsulfonyl, a strong electron-withdrawing group, further stabilizes the transition state at C-3 .
- Reaction conditions : Chlorosulfonic acid in polar solvents (e.g., acetonitrile) enhances regioselectivity compared to neat conditions, which may favor competing pathways .
Q. What insights can single-crystal X-ray diffraction provide regarding molecular conformation and intermolecular interactions?
- Conformational analysis : X-ray data reveal dihedral angles (e.g., C1–C2–C3–C4 = 176.14°) and torsional strain, impacting reactivity .
- Intermolecular interactions : Hydrogen bonding (e.g., S=O···H–C) and π-π stacking (p-tolyl groups) influence crystal packing and stability .
- Symmetry and unit cell parameters : Triclinic systems (e.g., P1 space group, a = 8.1547 Å) provide insights into polymorphic behavior .
Q. How do varying solvent systems and acid catalysts impact the efficiency of sulfonation reactions?
- Solvent polarity : Acetonitrile improves sulfonation efficiency by stabilizing charged intermediates, whereas non-polar solvents may reduce reaction rates .
- Acid catalysts : Chlorosulfonic acid outperforms milder acids (e.g., trichloroacetic acid) in achieving complete conversion, though it requires careful temperature control to avoid decomposition .
- Reaction time optimization : Prolonged reflux (25–30 hours) in xylene enhances yields for thermally stable intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
